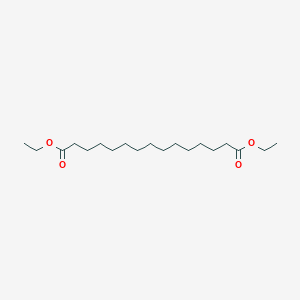

Diethyl pentadecanedioate

Description

Properties

CAS No. |

1119-79-5 |

|---|---|

Molecular Formula |

C19H36O4 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

diethyl pentadecanedioate |

InChI |

InChI=1S/C19H36O4/c1-3-22-18(20)16-14-12-10-8-6-5-7-9-11-13-15-17-19(21)23-4-2/h3-17H2,1-2H3 |

InChI Key |

MRSSCDYVDDPQFC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCCCCCCCCCCCCC(=O)OCC |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCCCCC(=O)OCC |

Synonyms |

Pentadecanedioic acid diethyl ester |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Diethyl Pentadecanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of diethyl pentadecanedioate, a long-chain aliphatic diester. The primary focus is on the direct esterification of pentadecanedioic acid with ethanol, a common and effective method for its preparation. This document outlines the reaction mechanism, a representative experimental protocol, and the expected physicochemical and spectroscopic data for the final product.

Core Synthesis Route: Fischer-Speier Esterification

The most prevalent method for synthesizing this compound is the direct acid-catalyzed esterification of pentadecanedioic acid with ethanol. This reaction is a classic example of the Fischer-Speier esterification.[1]

The reaction involves treating the dicarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The equilibrium of this reversible reaction is driven towards the formation of the diester by using a large excess of the alcohol and/or by removing the water formed during the reaction.

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of this compound from pentadecanedioic acid and ethanol proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carbonyl groups of the dicarboxylic acid towards nucleophilic attack by ethanol. The mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates one of the carbonyl oxygen atoms of pentadecanedioic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethanol: An ethanol molecule acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoester.

-

Repeat for the Second Carboxylic Acid Group: The process is repeated at the other end of the molecule to form the final product, this compound.

A visual representation of this mechanism is provided in the diagram below.

Experimental Protocol: A Representative Synthesis

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Pentadecanedioic Acid | ≥98% | Sigma-Aldrich |

| Ethanol, Absolute | Anhydrous, ≥99.5% | Merck |

| Sulfuric Acid | Concentrated, 95-98% | Fisher Scientific |

| Diethyl Ether | Anhydrous | VWR |

| Sodium Bicarbonate | Saturated Aqueous Solution | --- |

| Sodium Chloride | Saturated Aqueous Solution | --- |

| Anhydrous Sodium Sulfate | Granular | --- |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pentadecanedioic acid and a significant excess of absolute ethanol.

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Workup:

-

After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and a saturated aqueous solution of sodium chloride (brine).

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or recrystallization to yield the final product.[1]

-

A schematic of the experimental workflow is presented below.

References

IUPAC name for Diethyl pentadecanedioate

An In-depth Technical Guide to Diethyl pentadecanedioate and its Significance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, with a specific focus on the industrially significant derivative, Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate. This key intermediate is crucial in the synthesis of Bempedoic Acid, a novel lipid-lowering agent. This document will cover its chemical properties, detailed synthesis protocols, and its role within the broader context of the synthesis and mechanism of action of Bempedoic Acid.

Chemical and Physical Data

The compound of interest, Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate, is a diester derivative of pentadecanedioic acid.[1] Its structure features a long carbon backbone with tetramethyl substitution, which provides steric stability, and two ester groups along with a ketone group, offering versatility in organic synthesis.[1]

| Property | Value | Source |

| IUPAC Name | diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate | [2] |

| CAS Number | 738606-43-4 | [2] |

| Molecular Formula | C23H42O5 | [2] |

| Molecular Weight | 398.58 g/mol | [3] |

| Physical Form | Colorless oil / White to off-white solid | [4][5] |

| Solubility | Readily soluble in organic solvents like ethanol, methanol, and dichloromethane. | [1] |

| Purity | >95% | [5] |

| Storage | 2-8°C Refrigerator | [6] |

Analytical Data

| Data Type | Values | Source |

| ¹H NMR (500MHz, CDCl₃) | δ 4.13 (m, 4H), 3.59 (m, 1H), 1.59-1.42 (m, 8H), 1.25 (m, 16H), 1.16 (s, 12H) | [6] |

| Mass Spectrometry (MS) | 418.3 [M+NH₄]⁺ | [6] |

Synthesis of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate

This compound is a key intermediate in the synthesis of Bempedoic Acid.[5][7] The most common synthetic route involves the dimerization of ethyl 7-bromo-2,2-dimethylheptanoate with tosylmethyl isocyanide (TosMIC).[4]

Experimental Protocol

The synthesis can be carried out in two main steps:

Step 1: Dimerization to form Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate

-

Under a nitrogen atmosphere and at 0 °C, slowly add sodium hydride (1.1 equivalents) to a solution of ethyl 7-bromo-2,2-dimethylheptanoate (1.0 equivalent), tetrabutylammonium iodide (0.1 equivalents), and tosylmethyl isocyanide (0.5 equivalents) in anhydrous dimethyl sulfoxide (DMSO).[8]

-

Allow the reaction mixture to stir at room temperature for 12 hours.[8]

-

Quench the reaction by adding ice water.[8]

-

Extract the aqueous layer with dichloromethane (3x).[8]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

Step 2: Hydrolysis to Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate

-

Dissolve the crude product from Step 1 in dichloromethane.[9]

-

Cool the solution to 0-10 °C and add concentrated hydrochloric acid.[9]

-

Separate the organic phase and wash it with a sodium bicarbonate solution.[8][9]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.[9]

-

Purify the resulting oil by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 20:1) to yield the final product.[8]

Quantitative Data

| Parameter | Value | Source |

| Yield (over two steps) | 53-95% | [8][9] |

| Purity (post-chromatography) | 95-97.3% | [9] |

Synthesis Workflow Diagram

Role in Drug Development: The Synthesis of Bempedoic Acid

Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate is a crucial intermediate in the synthesis of Bempedoic Acid.[5][7] The synthesis proceeds through two further steps:

-

Saponification (Hydrolysis): The diethyl ester is hydrolyzed using aqueous potassium hydroxide in refluxing ethanol/water to yield the corresponding dicarboxylic acid, 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid.[4]

-

Reduction: The ketone group of the dicarboxylic acid is then reduced to a hydroxyl group using sodium borohydride (NaBH₄) in methanol to produce Bempedoic Acid.[4][6]

Overall Synthetic Pathway to Bempedoic Acid

Biological Context: The Mechanism of Action of Bempedoic Acid

While Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate is not biologically active itself, its end-product, Bempedoic Acid, is a potent inhibitor of cholesterol synthesis.[7]

Bempedoic acid is a prodrug that is activated in the liver by the enzyme very long-chain acyl-CoA synthetase-1 (ACSVL1) to its active form, bempedoyl-CoA.[5][10] This active metabolite inhibits ATP-citrate lyase (ACLY), an enzyme upstream of HMG-CoA reductase (the target of statins) in the cholesterol biosynthesis pathway.[1][11] The inhibition of ACLY leads to a decrease in cholesterol synthesis in the liver, which in turn upregulates the expression of LDL receptors, leading to increased clearance of LDL-cholesterol from the bloodstream.[1][11] A key advantage of Bempedoic Acid is that the activating enzyme, ACSVL1, is not present in skeletal muscle, which may explain its lower incidence of muscle-related side effects compared to statins.[10]

Signaling Pathway of Bempedoic Acid's Action

Conclusion

Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate is a molecule of significant interest to the pharmaceutical industry, not for any intrinsic biological activity, but as a critical building block in the synthesis of Bempedoic Acid. Its efficient synthesis is a key factor in the production of this important new therapy for hypercholesterolemia. Understanding the chemical properties and synthetic pathways of this intermediate is essential for researchers and professionals involved in the development and manufacturing of lipid-lowering drugs.

References

- 1. Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,15-Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate | C23H42O5 | CID 11223278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN113227061A - Novel salts and polymorphs of bipedac acid - Google Patents [patents.google.com]

- 7. 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester | 738606-43-4 | Benchchem [benchchem.com]

- 8. 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester synthesis - chemicalbook [chemicalbook.com]

- 9. CN112521282A - Bepaidic acid intermediate and synthesis method thereof - Google Patents [patents.google.com]

- 10. lupinepublishers.com [lupinepublishers.com]

- 11. What is the mechanism of Bempedoic acid? [synapse.patsnap.com]

The Biological Activity of Diethyl Pentadecanedioate in Lipid Metabolism: A Review of Current Knowledge

Researchers, scientists, and drug development professionals exploring novel compounds influencing lipid metabolism have shown interest in a variety of synthetic molecules. One such area of investigation could theoretically include dicarboxylic acid esters like Diethyl pentadecanedioate. However, a comprehensive review of the current scientific literature reveals a significant gap in our understanding of this specific compound's biological activity in lipid metabolism.

At present, there are no publicly available research articles, clinical trial data, or detailed experimental studies that specifically investigate the effects of this compound on key metabolic processes such as fatty acid oxidation, lipogenesis, or cholesterol metabolism. Consequently, a detailed technical guide on its direct biological functions, associated signaling pathways, and quantitative effects remains unfeasible.

This whitepaper will, therefore, pivot to provide a foundational understanding of the established experimental protocols used to characterize the influence of novel compounds on lipid metabolism, which would be essential for any future investigation into this compound.

Key Experimental Protocols in Lipid Metabolism Research

To ascertain the biological activity of a compound like this compound, a series of well-established in vitro and in vivo experiments would be necessary. The following sections detail the methodologies for key assays.

Measurement of Fatty Acid β-Oxidation

Fatty acid β-oxidation is the primary metabolic pathway for breaking down fatty acids to produce energy.[1][2][3] Assessing a compound's effect on this pathway is crucial.

Experimental Protocol: Radiolabeled Fatty Acid Oxidation Assay

This method measures the rate of oxidation of a radiolabeled fatty acid substrate, such as [1-¹⁴C]palmitic acid, in isolated cells or tissue homogenates.[4][5][6]

-

Cell/Tissue Preparation: Primary hepatocytes or other relevant cell types are isolated and cultured.[5] For tissue analysis, samples are homogenized in an appropriate buffer.[7]

-

Substrate Preparation: A solution of [1-¹⁴C]palmitic acid is complexed with bovine serum albumin (BSA) to ensure its solubility in the aqueous assay medium.[4][6]

-

Incubation: Cells or homogenates are incubated with the radiolabeled substrate in the presence of the test compound (this compound) or a vehicle control.[4]

-

Reaction Termination and Measurement: The reaction is stopped by the addition of perchloric acid.[4] The rate of β-oxidation is determined by measuring the amount of radioactivity incorporated into acid-soluble metabolites (ASMs), which are separated from the unoxidized fatty acid by centrifugation.[4] The radioactivity is then quantified using a scintillation counter.[4][6]

Measurement of De Novo Lipogenesis

De novo lipogenesis is the synthesis of fatty acids from non-lipid precursors, a key process in energy storage.

Experimental Protocol: Radiolabeled Acetate Incorporation Assay

This assay quantifies the rate of de novo lipogenesis by measuring the incorporation of a radiolabeled precursor, such as [³H]-acetate or [¹⁴C]-acetate, into newly synthesized lipids.[8][9][10][11]

-

Cell Culture and Treatment: Primary hepatocytes or adipocytes are cultured and treated with the test compound.[8]

-

Radiolabeling: The cells are incubated with a medium containing the radiolabeled acetate.[8][11]

-

Lipid Extraction: After the incubation period, the cells are washed and lipids are extracted using a solvent mixture, typically chloroform and methanol.[8][9]

-

Quantification: The radioactivity incorporated into the lipid fraction is measured by a scintillation counter to determine the rate of lipogenesis.[8] The results are often normalized to the total protein content.[8]

Lipid Profiling

To understand the global impact of a compound on lipid metabolism, comprehensive lipid profiling is essential. This involves the identification and quantification of a wide range of lipid species within a biological sample.[12][13][14]

Experimental Protocol: Mass Spectrometry-Based Lipidomics

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for detailed lipid analysis.[13]

-

Sample Preparation: Lipids are extracted from cells, tissues, or plasma using a robust extraction method.[13]

-

Chromatographic Separation: The complex lipid extract is separated into individual lipid classes or species using liquid chromatography.[13]

-

Mass Spectrometry Analysis: The separated lipids are ionized and their mass-to-charge ratio is measured by a mass spectrometer, allowing for their identification and quantification.[12]

-

Data Analysis: The resulting data is processed to identify changes in the lipid profile in response to the test compound.[12]

Potential Signaling Pathways to Investigate

While no specific pathways have been identified for this compound, research into other lipid-modulating compounds provides a roadmap for future investigation. Key signaling pathways that regulate lipid metabolism include:

-

AMP-activated protein kinase (AMPK) pathway: A central regulator of cellular energy homeostasis that promotes fatty acid oxidation and inhibits lipogenesis.[15]

-

Peroxisome proliferator-activated receptor (PPAR) pathways: A family of nuclear receptors that play critical roles in regulating the expression of genes involved in lipid and glucose metabolism.[15]

-

Sterol regulatory element-binding protein (SREBP) pathway: Controls the synthesis of cholesterol and fatty acids.[15]

The following diagram illustrates a generalized workflow for investigating the effects of a novel compound on lipid metabolism.

Figure 1. A generalized experimental workflow for characterizing the effects of a novel compound on lipid metabolism.

Conclusion and Future Directions

The biological activity of this compound in lipid metabolism is currently an unexplored area of research. There is a clear need for foundational studies to characterize its effects using the established protocols outlined in this guide. Future research should focus on systematic in vitro screening to determine if this compound modulates fatty acid oxidation or lipogenesis. Positive findings would then warrant more in-depth investigations into the underlying molecular mechanisms, including the identification of target proteins and signaling pathways, and eventual validation in preclinical animal models of metabolic disease. Without such fundamental data, any discussion of its potential therapeutic applications remains speculative.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. aocs.org [aocs.org]

- 3. mdpi.com [mdpi.com]

- 4. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]

- 6. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lipogenesis assay [bio-protocol.org]

- 9. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of the Glycolysis and Lipogenesis in Culture of Hepatocytes [en.bio-protocol.org]

- 11. Determination of the Glycolysis and Lipogenesis in Culture of Hepatocytes [bio-protocol.org]

- 12. metabolomicscentre.ca [metabolomicscentre.ca]

- 13. novelgenetech.com [novelgenetech.com]

- 14. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Treatment implications of natural compounds targeting lipid metabolism in nonalcoholic fatty liver disease, obesity and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Diethyl Pentadecanedioate: A Versatile Building Block for Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl pentadecanedioate, a long-chain aliphatic diester, is a valuable and versatile synthetic building block with significant potential in organic synthesis, particularly in the development of pharmaceuticals, fragrances, and advanced materials. Its linear C15 backbone, flanked by two reactive ethyl ester functionalities, provides a flexible scaffold for the construction of complex molecular architectures, including macrocycles. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of this compound, with a focus on its practical use in a laboratory setting.

Physicochemical Properties

This compound is a white to off-white solid or a light yellow liquid, with its physical state being dependent on the ambient temperature.[1] It is characterized by a low melting point and is soluble in common organic solvents such as ethanol, dichloromethane, and chloroform, while exhibiting poor solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1119-79-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₉H₃₆O₄ | [1] |

| Molecular Weight | 328.49 g/mol | [3] |

| Appearance | White to off-white solid or light yellow liquid | [1] |

| Solubility | Soluble in organic solvents (ethanol, dichloromethane, chloroform); Poorly soluble in water | [1] |

| Purity (Commercial) | Typically ≥98.5% | [1] |

| LogP | 5.18 | [3] |

| PSA (Polar Surface Area) | 52.60 Ų | [3] |

| HS Code | 2917190090 | [3] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer esterification of pentadecanedioic acid with ethanol in the presence of an acid catalyst.[1][6][7][8][9] This reversible reaction is typically driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.

Experimental Protocol: Fischer Esterification of Pentadecanedioic Acid

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Pentadecanedioic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (or p-toluenesulfonic acid)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pentadecanedioic acid in a significant excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (or p-toluenesulfonic acid) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation or recrystallization to obtain the pure diester.[1]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Triplet at ~1.25 ppm (CH₃ of ethyl group) - Quartet at ~4.12 ppm (CH₂ of ethyl group) - Triplet at ~2.28 ppm (α-CH₂ to carbonyl) - Multiplets at ~1.62 ppm (β-CH₂) and ~1.2-1.4 ppm (other methylene protons) |

| ¹³C NMR | - Signal at ~174 ppm (C=O of ester) - Signal at ~60 ppm (-OCH₂) - Signal at ~34 ppm (α-CH₂) - Signals between ~25-29 ppm (internal CH₂) - Signal at ~14 ppm (-CH₃) |

| IR (Infrared) | - Strong C=O stretch around 1735 cm⁻¹ - C-O stretches around 1170-1250 cm⁻¹ - C-H stretches for sp³ carbons just below 3000 cm⁻¹ |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z 328 - Characteristic fragmentation patterns including loss of ethoxy group (-OEt, m/z 283), and McLafferty rearrangement products. |

Chemical Reactivity and Synthetic Applications

The two ester functionalities of this compound are the primary sites of its chemical reactivity, allowing for a range of transformations that make it a valuable synthetic intermediate.

Reduction to 1,15-Pentadecanediol

One of the most fundamental reactions of this compound is its reduction to the corresponding diol, 1,15-pentadecanediol. This transformation is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).[10][11][12][13][14]

The resulting 1,15-pentadecanediol is a key intermediate in the synthesis of various complex molecules and serves as a building block for long-chain diols with applications in pharmaceuticals.[11]

Acyloin Condensation and Macrocycle Synthesis

This compound is an excellent precursor for the synthesis of macrocyclic compounds, which are of significant interest in the fragrance and pharmaceutical industries.[15][16][17] Intramolecular acyloin condensation of the diester, typically promoted by molten sodium in an inert solvent, leads to the formation of a 15-membered cyclic acyloin, 2-hydroxycyclopentadecanone. This can be further reduced to yield cyclopentadecanone, a valuable musk fragrance.[3]

This intramolecular cyclization highlights the utility of this compound in constructing large ring systems, a challenging but important task in modern organic synthesis.

Applications in Drug Development and Beyond

While direct applications of this compound in final drug products are not common, its role as a precursor to key intermediates is significant. The long aliphatic chain provided by this building block can be incorporated into larger molecules to modulate their lipophilicity, an important factor in drug absorption and distribution.

The derivatives of this compound, such as the corresponding diol and macrocyclic ketones, are valuable starting materials for the synthesis of a variety of complex natural products and their analogs with potential biological activity. Furthermore, the fragrance industry utilizes macrocyclic ketones derived from long-chain diesters for their characteristic musk odors.

Conclusion

This compound is a highly valuable and versatile C15 building block in organic synthesis. Its straightforward synthesis and the reactivity of its two ester groups allow for its conversion into a range of important intermediates, including long-chain diols and macrocyclic ketones. For researchers and professionals in drug development and other areas of chemical synthesis, this compound offers a flexible and accessible platform for the construction of complex and high-value molecules.

References

- 1. This compound (1119-79-5) for sale [vulcanchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Pentadecanedioic acid diethyl ester | CAS#:1119-79-5 | Chemsrc [chemsrc.com]

- 4. Alfa Chemistry (Page 310) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 5. echemi.com [echemi.com]

- 6. cerritos.edu [cerritos.edu]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. adichemistry.com [adichemistry.com]

- 11. ch.ic.ac.uk [ch.ic.ac.uk]

- 12. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Synthesis and direct assay of large macrocycle diversities by combinatorial late-stage modification at picomole scale - PMC [pmc.ncbi.nlm.nih.gov]

- 16. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 17. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for Diethyl Pentadecanedioate: A Technical Guide for Researchers

Introduction

Diethyl pentadecanedioate is a diethyl ester of the 15-carbon long-chain dicarboxylic acid, pentadecanedioic acid. While direct research on this compound is limited, the broader class of long-chain dicarboxylic acids (LCDAs) and their esters are gaining attention for their diverse biological activities and industrial applications.[1][2] LCDAs are metabolic products of fatty acid ω-oxidation, a pathway that becomes significant under conditions of high lipid influx or impaired mitochondrial β-oxidation.[3] The corresponding dicarboxylic acids have been implicated in the regulation of lipid metabolism and have shown potential in addressing metabolic disorders.[4][5] Furthermore, odd-chain fatty acids, such as pentadecanoic acid (C15:0), the precursor to pentadecanedioic acid, have been associated with cardiometabolic health benefits.[6][7][8] This technical guide outlines potential research avenues for this compound, leveraging the known properties of related compounds to propose investigations into its therapeutic and industrial utility.

Physicochemical Properties and Synthesis

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | Pentadecanedioic acid diethyl ester | N/A |

| Molecular Formula | C₁₉H₃₆O₄ | N/A |

| Molecular Weight | 328.5 g/mol | N/A |

| Appearance | White to off-white solid or light yellow liquid | N/A |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | N/A |

The primary route for synthesizing this compound is through the direct esterification of pentadecanedioic acid with ethanol, typically under acidic catalysis.

Potential Research Area 1: Metabolic Disease Modulation

Rationale: Long-chain dicarboxylic acids are known to be metabolized via peroxisomal β-oxidation, influencing lipid homeostasis.[3] Dodecanedioic acid (a C12 dicarboxylic acid) has demonstrated protective effects against metabolic-associated steatohepatitis (MASH) and obesity in rodent models.[5] The precursor, pentadecanoic acid, is recognized for its beneficial effects on cardiometabolic health, including the activation of AMP-activated protein kinase (AMPK), a key regulator of energy metabolism.[7] It is plausible that this compound, upon hydrolysis to pentadecanedioic acid, could exert similar effects, making it a candidate for investigation in the context of dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes.

Proposed Signaling Pathway for Investigation

The following diagram illustrates a hypothetical signaling pathway through which pentadecanedioic acid (the active metabolite of this compound) could modulate hepatic lipid metabolism.

Caption: Hypothetical signaling pathway of this compound in hepatocytes.

Experimental Protocols

2.2.1. In Vitro Hepatocyte Lipid Metabolism Assay

This protocol is designed to assess the effect of this compound on fatty acid oxidation and lipogenesis in primary hepatocytes.

-

Objective: To quantify the impact of this compound on the metabolic fate of fatty acids in liver cells.

-

Materials:

-

Primary mouse hepatocytes

-

Collagen-coated 24-well plates

-

Hepatocyte plating and maintenance medium

-

This compound

-

[1-¹⁴C]palmitic acid

-

[³H]acetate

-

Scintillation fluid and vials

-

BCA protein assay kit

-

-

Procedure:

-

Cell Culture: Isolate primary hepatocytes from mice and seed them in collagen-coated 24-well plates at a density of 9 x 10⁴ cells/well. Allow cells to attach for 2 hours.[9]

-

Treatment: Treat hepatocytes with varying concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control for 24 hours.

-

Fatty Acid Oxidation Assay:

-

After treatment, replace the medium with a fresh medium containing [1-¹⁴C]palmitic acid (0.5 µCi/well) complexed to BSA.

-

Place a piece of filter paper soaked in NaOH in the lid of each well to capture released ¹⁴CO₂.

-

Incubate for 2 hours at 37°C.

-

Measure the radioactivity on the filter paper (representing complete oxidation) and in the acid-soluble fraction of the medium (representing incomplete oxidation) using a scintillation counter.[10]

-

-

De Novo Lipogenesis Assay:

-

In a separate set of plates, after treatment, replace the medium with a fresh medium containing [³H]acetate (0.5 µCi/well) and insulin (100 nM).[9]

-

Incubate for 2 hours at 37°C.

-

Wash cells with PBS and lyse with 0.1 N HCl.

-

Extract total lipids using a 2:1 chloroform:methanol mixture.

-

Measure the radioactivity in the lipid phase using a scintillation counter.

-

-

Data Analysis: Normalize radioactivity counts to the total protein content of each well, determined by a BCA assay.

-

2.2.2. In Vivo Dyslipidemia Animal Model Study

This protocol outlines a study to evaluate the therapeutic potential of this compound in a diet-induced model of dyslipidemia.[11][12]

-

Objective: To determine if oral administration of this compound can ameliorate high-fat diet-induced dyslipidemia and hepatic steatosis in mice.

-

Animal Model: C57BL/6J mice, known to be susceptible to diet-induced obesity and dyslipidemia.[13]

-

Procedure:

-

Induction of Dyslipidemia: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia. A control group will receive a standard chow diet.

-

Treatment: After the induction period, divide the HFD-fed mice into two groups: one receiving vehicle control and the other receiving this compound (e.g., 50-100 mg/kg/day) via oral gavage for 4-6 weeks.

-

Monitoring: Monitor body weight, food intake, and fasting blood glucose levels weekly.

-

Terminal Procedures: At the end of the treatment period, perform the following:

-

Glucose and Insulin Tolerance Tests (GTT and ITT): To assess glucose homeostasis.

-

Blood Collection: Collect blood via cardiac puncture for analysis of serum lipids (total cholesterol, LDL-C, HDL-C, triglycerides) and liver enzymes (ALT, AST).

-

Tissue Collection: Harvest liver and adipose tissue. Weigh the tissues and fix a portion in formalin for histological analysis (H&E and Oil Red O staining). Snap-freeze the remaining tissue for gene and protein expression analysis.

-

-

Data Analysis:

-

Biochemical Analysis: Use commercial kits to measure serum lipid and enzyme levels.

-

Histology: Score liver sections for steatosis, inflammation, and ballooning.

-

Gene/Protein Expression: Analyze the expression of key genes involved in lipid metabolism (e.g., Srebf1, Fasn, Acc, Cpt1a, Ppara) in the liver using qPCR or Western blotting.

-

-

Potential Research Area 2: Dermatological and Cosmetic Applications

Rationale: Medium-chain dicarboxylic acids, such as azelaic acid (C9), are used in dermatology for their anti-inflammatory, antibacterial, and anti-keratinizing properties.[4][14] Given its long aliphatic chain, this compound could possess properties beneficial for skin health, such as enhancing the skin barrier function or acting as an emollient. Its ester form may also improve its formulation characteristics and skin penetration.

Proposed Experimental Workflow

The following workflow outlines the steps to investigate the dermatological potential of this compound.

Caption: Experimental workflow for dermatological research of this compound.

Experimental Protocol: 3D Human Epidermis Model for Barrier Function

-

Objective: To assess the effect of this compound on the barrier function and inflammatory response of a reconstituted human epidermis model.

-

Model: Commercially available 3D human epidermis models (e.g., EpiDerm™, SkinEthic™ RHE).

-

Procedure:

-

Treatment: Apply a topical formulation containing this compound (e.g., 1-5% in a suitable vehicle) or the vehicle control to the surface of the epidermal models.

-

Barrier Function Assessment:

-

Transepidermal Water Loss (TEWL): Measure TEWL at baseline and at various time points after treatment using a Tewameter. An increase in TEWL indicates barrier disruption.

-

Electrical Resistance: Measure the tissue's electrical resistance. A decrease in resistance suggests compromised barrier integrity.

-

-

Inflammatory Response (with challenge):

-

After pre-treatment with the test compound, challenge the tissues with an irritant like Sodium Dodecyl Sulfate (SDS) or UV radiation.

-

Collect the underlying culture medium 24 hours post-challenge.

-

Measure the levels of pro-inflammatory cytokines (e.g., IL-1α, IL-6, TNF-α) in the medium using ELISA.

-

-

Histology and Immunohistochemistry:

-

Fix, embed, and section the tissues.

-

Perform H&E staining to assess tissue morphology.

-

Perform immunohistochemical staining for key barrier proteins like filaggrin, loricrin, and involucrin.

-

-

Potential Research Area 3: Pharmaceutical and Industrial Applications

Rationale: Esters of dicarboxylic acids are widely used as plasticizers in polymer formulations, including for medical devices and pharmaceutical coatings.[15][16] They are also investigated as lubricating oil additives and transdermal permeation enhancers.[17][18] The long aliphatic chain of this compound could impart desirable properties such as flexibility and hydrophobicity, making it a candidate for these applications.

Logical Relationships for Application Screening

The diagram below illustrates the logical flow for screening this compound for various industrial applications.

Caption: Screening logic for industrial applications of this compound.

Experimental Protocol: Ex Vivo Skin Permeation Study

-

Objective: To evaluate the potential of this compound to enhance the transdermal delivery of a model drug.

-

Apparatus: Franz diffusion cells.

-

Membrane: Excised human or porcine skin.

-

Procedure:

-

Preparation: Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

-

Donor Formulation: Prepare a saturated solution or suspension of a model drug (e.g., ibuprofen) in a vehicle (e.g., propylene glycol) with and without this compound (e.g., at 1%, 3%, and 5% w/v).

-

Application: Apply the donor formulation to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor compartment, which contains a phosphate-buffered saline solution maintained at 37°C. Replace the collected volume with fresh receptor medium.

-

Quantification: Analyze the concentration of the model drug in the collected samples using a validated HPLC method.

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. Determine key parameters such as the steady-state flux (Jss) and the enhancement ratio (ER), which is the ratio of Jss with the enhancer to Jss without the enhancer.

-

Analytical Methodologies for Quantification

Accurate quantification of this compound and its metabolite, pentadecanedioic acid, in biological matrices is crucial for pharmacokinetic and metabolism studies.

5.1. Quantification of this compound and Pentadecanedioic Acid in Plasma

This protocol describes a method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19][20]

-

Objective: To develop and validate a sensitive method for the simultaneous quantification of the parent ester and its dicarboxylic acid metabolite in plasma.

-

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analytes).

-

Protein Precipitation: Add 300 µL of cold acetonitrile, vortex, and centrifuge to precipitate proteins.

-

Liquid-Liquid Extraction (for higher purity): Alternatively, after protein precipitation, evaporate the supernatant and perform a liquid-liquid extraction using a suitable organic solvent (e.g., methyl-tert-butyl ether) under acidic conditions to isolate the analytes.

-

-

Derivatization (for pentadecanedioic acid): To enhance sensitivity and chromatographic retention of the dicarboxylic acid, derivatize the carboxyl groups. A common method is butylation using butanolic HCl.

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile/methanol containing a small amount of formic acid (for positive ion mode) or ammonium acetate (for negative ion mode).

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for this compound, derivatized pentadecanedioic acid, and the internal standards.

-

-

Quantification: Construct a calibration curve using standards of known concentrations and calculate the analyte concentrations in the unknown samples based on the peak area ratios relative to the internal standard.

-

Conclusion

This compound represents an under-investigated molecule with significant research potential stemming from the known biological and chemical properties of long-chain dicarboxylic acids and their esters. The proposed research areas—metabolic disease modulation, dermatological applications, and use as a pharmaceutical excipient—provide a robust framework for future investigations. The detailed experimental protocols and conceptual diagrams furnished in this guide offer a starting point for researchers to explore the therapeutic and industrial value of this compound. Rigorous investigation into its efficacy, safety, and mechanisms of action will be essential to unlock its full potential.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]

- 5. Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijper.org [ijper.org]

- 12. criver.com [criver.com]

- 13. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester [mdpi.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum [infoscience.epfl.ch]

- 18. researchgate.net [researchgate.net]

- 19. longdom.org [longdom.org]

- 20. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Diethyl Pentadecanedioate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Diethyl pentadecanedioate. The information presented is curated for professionals in research and drug development who require a thorough understanding of this compound's chemical behavior to ensure its integrity in various applications.

Chemical Stability Profile

This compound, a long-chain aliphatic diester, is generally a stable compound under standard ambient conditions. Its stability is primarily influenced by its susceptibility to hydrolysis, thermal decomposition, and, to a lesser extent, photolysis and oxidation. As a saturated long-chain diester, it is expected to exhibit greater thermal stability compared to unsaturated or shorter-chain counterparts.

Hydrolytic Stability

The primary degradation pathway for this compound is hydrolysis of its ester linkages. This reaction is catalyzed by the presence of acids or bases and is dependent on temperature and the concentration of water. Under neutral conditions, the rate of hydrolysis is slow. However, in acidic or alkaline environments, the degradation rate increases significantly, yielding monoethyl pentadecanedioate and subsequently pentadecanedioic acid and ethanol.

Based on estimations for a similar compound, diethyl adipate, the hydrolysis half-life can be significant at neutral pH but decreases under alkaline conditions[1]. It is crucial to avoid contact with strong acids, strong bases, and moisture to prevent degradation.

Thermal Stability

This compound is expected to be relatively stable at elevated temperatures. Saturated fatty acid esters generally possess higher thermal stability. For a comparable long-chain diester, diethyl sebacate, the product is noted to be chemically stable at room temperature but can form explosive mixtures with air upon intense heating[2]. Thermal decomposition at high temperatures would likely proceed through pyrolysis, leading to the formation of various smaller hydrocarbon molecules.

Photostability

As this compound does not contain significant chromophores that absorb UV or visible light, it is not expected to be highly susceptible to photolytic degradation. However, photostability studies are recommended as part of a comprehensive stability program, in line with ICH Q1B guidelines, to rule out any potential for light-induced degradation, which could be initiated by impurities[3][4][5].

Oxidative Stability

The saturated aliphatic chain of this compound makes it less prone to oxidation compared to unsaturated esters. However, degradation can be induced by strong oxidizing agents or by exposure to high temperatures in the presence of oxygen.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential hydrolytic and thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | To prevent oxidation, especially for long-term storage. |

| Container | Tightly sealed, chemically resistant containers (e.g., amber glass) | To prevent exposure to moisture and light. |

| Moisture | Store in a dry place, protected from humidity | To prevent hydrolysis of the ester linkages. |

| Light Exposure | Protect from light | Although not highly photosensitive, protection from light is a general best practice. |

| Incompatibilities | Avoid strong acids, strong bases, and strong oxidizing agents | To prevent chemical degradation. |

Degradation Pathways and Products

The most probable degradation pathway for this compound is sequential hydrolysis.

Caption: Hydrolytic degradation of this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method. This involves subjecting the compound to stress conditions more severe than accelerated stability testing[6][7][8].

Forced Degradation Study Protocol

Objective: To identify the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 1 N HCl.

-

Heat the mixture at 60°C for 24 hours.

-

Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 1 N NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and 1 N NaOH.

-

Keep the mixture at room temperature for 24 hours.

-

Withdraw samples at appropriate time points.

-

Neutralize the samples with an equivalent amount of 1 N HCl before analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% H₂O₂.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

Withdraw samples at appropriate time points.

-

-

Thermal Degradation:

-

Place the solid compound in an oven at 80°C for 48 hours.

-

Also, expose the stock solution to the same conditions.

-

Sample at defined intervals.

-

-

Photolytic Degradation:

-

Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[3][4].

-

A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample to differentiate between thermal and photolytic degradation.

-

-

Sample Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method.

-

Aim for 5-20% degradation of the active substance for optimal identification of degradation products[7].

-

Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its potential degradation products.

| Parameter | Suggested Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of Acetonitrile and Water |

| Gradient Program | Start with a higher percentage of water and gradually increase the percentage of acetonitrile to elute the non-polar compound and its potential degradation products. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV at a low wavelength (e.g., 210 nm) or Mass Spectrometer (for better identification of degradants) |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water mixture |

Method Validation: The HPLC method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness[9].

Workflow Diagrams

Caption: Workflow for the forced degradation study of this compound.

References

- 1. Diethyl Adipate | C10H18O4 | CID 8844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 5. q1scientific.com [q1scientific.com]

- 6. lubrizolcdmo.com [lubrizolcdmo.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

A Technical Guide: The Role of Diethyl 2,2,14,14-Tetramethyl-8-oxopentadecanedioate as a Core Intermediate in the Synthesis of Bempedoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bempedoic acid (marketed as Nexletol) is a first-in-class ATP-citrate lyase (ACL) inhibitor approved for the treatment of hypercholesterolemia.[1][2] As a non-statin, orally administered drug, it provides a crucial therapeutic option for patients with statin intolerance or for those requiring additional lowering of low-density lipoprotein cholesterol (LDL-C).[1][2][3] The chemical structure of bempedoic acid is 8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid.[1]

The synthesis of this complex dicarboxylic acid relies on the strategic construction of its C19 backbone. While various synthetic routes have been explored, a prominent and scalable pathway proceeds through a key C15 precursor. This guide clarifies that the central intermediate is not diethyl pentadecanedioate, but rather a more functionalized derivative: diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate .[3][4][5][6] This document provides an in-depth technical overview of the synthesis of bempedoic acid, focusing on the formation and conversion of this pivotal keto-diester intermediate.

Overview of the Synthetic Pathway

The manufacturing process for bempedoic acid is a multi-step sequence designed for efficiency and scalability. The core strategy involves the synthesis of a C7 halogenated ester fragment, which is then dimerized to construct the C15 backbone. This is followed by functional group manipulations—hydrolysis of the resulting isonitrile, reduction of the ketone, and saponification of the esters—to yield the final active pharmaceutical ingredient (API).

The pathway can be summarized in the following key transformations:

-

Fragment Synthesis: Condensation of ethyl isobutyrate with a C5 dihaloalkane (like 1,5-dibromopentane) to produce ethyl 7-bromo-2,2-dimethylheptanoate.[3][4][7]

-

Dimerization & Cyclization: Dimerization of the C7 fragment using a ketone surrogate, such as tosylmethyl isocyanide (TosMIC), to form diethyl 8-isocyano-2,2,14,14-tetramethyl-8-(tosyl)pentadecanedioate.[3][4][8]

-

Intermediate Formation: Acidic hydrolysis of the isocyano-tosyl intermediate unmasks the ketone, yielding the core intermediate, diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate.[3][4]

-

Saponification: Hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid.[3][5]

-

Reduction: Selective reduction of the ketone to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄) to furnish bempedoic acid.[5]

Formation of the Key Intermediate: Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate

The creation of the C15 backbone is the most critical phase of the synthesis. It is accomplished by the dimerization of ethyl 7-bromo-2,2-dimethylheptanoate using tosylmethyl isocyanide (TosMIC). This reagent serves as a ketone surrogate, enabling a double alkylation reaction to form the desired carbon skeleton.[3][8]

Experimental Protocol: Dimerization and Hydrolysis

The following is a representative protocol derived from published synthetic routes.[3][4][7]

Step A: Dimerization to form Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-(tosyl)pentadecanedioate

-

To a solution of tosylmethyl isocyanide (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium hydride (NaH, 2.0 eq) portion-wise at room temperature, followed by a phase transfer catalyst such as tetrabutylammonium iodide (Bu₄NI).

-

Add a solution of ethyl 7-bromo-2,2-dimethylheptanoate (2.0 eq) in DMSO dropwise to the reaction mixture.

-

Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Perform an aqueous workup by quenching the reaction with water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step B: Hydrolysis to form Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate

-

Dissolve the crude intermediate from Step A in a suitable solvent such as dichloromethane (CH₂Cl₂) or isopropyl acetate.[3][8]

-

Add aqueous hydrochloric acid (HCl) and stir vigorously at room temperature.

-

Continue stirring until the hydrolysis is complete (monitored by TLC/HPLC).

-

Separate the organic layer, wash with water and saturated sodium bicarbonate solution to neutralize excess acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate. The product can be purified further by column chromatography if necessary.

Reaction Parameters

The following table summarizes the typical reagents and conditions for the key dimerization and hydrolysis steps.

| Parameter | Dimerization Reaction | Hydrolysis Reaction |

| Key Reagents | Ethyl 7-bromo-2,2-dimethylheptanoate, TosMIC, NaH | Diethyl 8-isocyano...pentadecanedioate, HCl |

| Solvent | DMSO | CH₂Cl₂, Isopropyl Acetate |

| Base/Acid | Sodium Hydride (NaH) | Hydrochloric Acid (HCl) |

| Catalyst | Tetrabutylammonium Iodide (Bu₄NI) | Not Applicable |

| Temperature | Room Temperature | Room Temperature |

| Key Transformation | C-C bond formation (Dimerization) | Isocyano-tosyl to Ketone |

Conversion to Bempedoic Acid

Once the key keto-diester intermediate is synthesized and purified, it undergoes a two-step conversion to the final API. This involves the saponification of the two ester groups followed by the selective reduction of the central ketone.

Experimental Protocol: Saponification and Reduction

The following protocol outlines the final steps to produce bempedoic acid.[3][4][5]

Step C: Saponification to 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid

-

Dissolve diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate in a mixture of ethanol (EtOH) and water.

-

Add an excess of potassium hydroxide (KOH) to the solution.

-

Heat the mixture to reflux and maintain for several hours until the saponification is complete.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., ether) to remove any non-acidic impurities.

-

Acidify the aqueous layer with concentrated HCl to precipitate the dicarboxylic acid product.

-

Collect the solid product by filtration, wash with cold water, and dry.

Step D: Reduction to Bempedoic Acid

-

Suspend the 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid in methanol (MeOH).

-

Cool the suspension in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise, controlling the temperature.

-

Allow the reaction to stir until the reduction is complete.

-

Quench the reaction by the slow addition of aqueous HCl.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate to yield crude bempedoic acid.

-

Purify the final product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[4]

Experimental Workflow

The workflow for converting the key intermediate to the final API involves a sequence of reaction, workup, and purification steps.

Conclusion

The synthesis of bempedoic acid is a well-designed process that hinges on the successful construction of its core aliphatic backbone. The key intermediate, diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate, is the direct precursor to the final API's carbon skeleton and essential functional groups. Its formation via a TosMIC-mediated dimerization reaction and subsequent conversion through saponification and reduction represents a scalable and efficient route. Understanding the role and synthesis of this intermediate is fundamental for any professional involved in the research, development, or manufacturing of bempedoic acid.

References

- 1. Bempedoic acid Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester | 738606-43-4 | Benchchem [benchchem.com]

- 6. 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester | 738606-43-4 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. How is Bempedoic Acid Synthesised?_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Diethyl Pentadecanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl pentadecanedioate is a long-chain aliphatic diester that serves as a valuable intermediate in organic synthesis. Its applications can be found in the preparation of fragrances, lubricants, and as a building block for more complex molecules in pharmaceutical and materials science research. The most common and efficient method for its synthesis in a laboratory setting is the direct acid-catalyzed esterification of pentadecanedioic acid with ethanol, a classic example of the Fischer-Speier esterification. This document provides a detailed protocol for this synthesis, a summary of relevant quantitative data, and a workflow diagram to guide researchers.

Quantitative Data Summary

The yield of this compound is influenced by reaction conditions such as the choice of catalyst, reaction time, and temperature. While specific data for this compound is not extensively published in comparative studies, data from the esterification of other dicarboxylic acids provide valuable insights into expected outcomes. High yields are generally achieved by using an excess of the alcohol and an effective acid catalyst.

| Dicarboxylic Acid | Alcohol | Catalyst | Reaction Time | Temperature | Conversion/Yield | Reference |

| General Dicarboxylic Acid | Ethanol | p-TsOH | 4 h | 90°C | 95% Conversion | [1] |

| Acetic Acid | Ethanol | Acid Catalyst | Equilibrium | Reflux | 97% Yield (with 10-fold excess ethanol) | [2] |

| Lower Dicarboxylic Acids Mix | 2-Ethylhexan-1-ol | p-TsOH | Not Specified | Not Specified | >99.5% Yield | [3] |

| Hydroxy Acid | Ethanol | H₂SO₄ | 2 h | Reflux | 95% Yield | [4] |

p-TsOH: p-Toluenesulfonic acid

Experimental Protocol: Fischer Esterification of Pentadecanedioic Acid

This protocol details the synthesis of this compound from pentadecanedioic acid and ethanol using p-toluenesulfonic acid as a catalyst.

Materials and Reagents:

-

Pentadecanedioic acid

-

Absolute Ethanol (EtOH), anhydrous

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)

-

Toluene (optional, for azeotropic removal of water)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexane (for chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (optional, but recommended for higher yields)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup (optional, for high purity)

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add pentadecanedioic acid (1.0 eq).

-

Add a significant excess of absolute ethanol (e.g., 10-20 eq), which also serves as the solvent.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05-0.1 eq) or a few drops of concentrated sulfuric acid.

-

Add a magnetic stir bar to the flask.

-

-

Esterification Reaction:

-

Assemble the reflux condenser on top of the round-bottom flask. If using a Dean-Stark trap for water removal, place it between the flask and the condenser and pre-fill it with a suitable solvent like toluene.

-

Heat the mixture to reflux with vigorous stirring. The reaction temperature will be close to the boiling point of ethanol (~78 °C).

-

The reaction is typically monitored by Thin Layer Chromatography (TLC) and is generally complete within 4-12 hours.

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

If a large excess of ethanol was used, remove most of it using a rotary evaporator.

-

Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

-

Mandatory Visualization

Below is a diagram illustrating the experimental workflow for the synthesis of this compound.

References

Step-by-step synthesis of bempedoic acid from Diethyl pentadecanedioate

Application Notes and Protocols for the Synthesis of Bempedoic Acid

Topic: Step-by-Step Synthesis of Bempedoic Acid Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bempedoic acid (8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid) is a first-in-class ATP-citrate lyase (ACL) inhibitor approved for the treatment of hypercholesterolemia. It is a prodrug activated in the liver to its active form, bempedoyl-CoA, which inhibits cholesterol synthesis.[1][2] This document provides a detailed overview of the established synthetic routes for bempedoic acid.

It is important to note that a direct synthesis of bempedoic acid starting from diethyl pentadecanedioate is not described in the scientific literature. The structure of bempedoic acid, with its characteristic gem-dimethyl groups at the 2 and 14 positions and a hydroxyl group at the 8-position, necessitates a synthetic strategy that constructs this specific carbon skeleton. The most common and scalable syntheses start from smaller, functionalized building blocks. This document will detail a widely referenced synthetic pathway.

I. Overview of the Synthetic Pathway

The synthesis of bempedoic acid is a multi-step process that typically involves the construction of a C15 backbone, followed by the introduction of a central ketone and subsequent reduction to the final hydroxyl group. A common approach involves the dimerization of a C7 fragment derived from ethyl isobutyrate and 1,5-dibromopentane.[3][4] An alternative, TosMIC-free synthesis has also been developed starting from 1,5-pentanediol.[5][6]

Key Stages of a Common Synthetic Route:

-

Synthesis of the C7 Building Block: Alkylation of ethyl isobutyrate with 1,5-dibromopentane to form ethyl 7-bromo-2,2-dimethylheptanoate.

-

Dimerization and Ketone Formation: Dimerization of the C7 building block using a ketone surrogate, such as tosylmethyl isocyanide (TosMIC), to form the diethyl ester of 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid.[3][7]

-

Hydrolysis: Saponification of the diethyl ester to the corresponding dicarboxylic acid.

-

Reduction: Reduction of the central ketone to a hydroxyl group to yield bempedoic acid.[8]

II. Experimental Protocols

The following protocols are based on procedures described in the literature.[3][4][7]

Step 1: Synthesis of Ethyl 7-bromo-2,2-dimethylheptanoate

This step involves the alkylation of ethyl isobutyrate with 1,5-dibromopentane.

-

Materials:

-

Ethyl isobutyrate

-

1,5-dibromopentane

-

Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (THF), anhydrous

-

N,N'-Dimethylpropyleneurea (DMPU)

-

-

Protocol:

-

In a flame-dried, multi-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl isobutyrate in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA in THF to the reaction mixture while maintaining the temperature at -78 °C.

-

Stir the mixture for 30-60 minutes at -78 °C to ensure complete enolate formation.

-

Add DMPU to the reaction mixture.

-

Slowly add 1,5-dibromopentane to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield ethyl 7-bromo-2,2-dimethylheptanoate.

-

Step 2: Synthesis of Diethyl 8-oxo-2,2,14,14-tetramethylpentadecanedioate

This step involves the dimerization of the C7 bromide and formation of the central ketone using TosMIC.

-

Materials:

-

Ethyl 7-bromo-2,2-dimethylheptanoate

-

Tosylmethyl isocyanide (TosMIC)

-

Sodium hydride (NaH)

-

Tetrabutylammonium iodide (TBAI)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

-

Protocol:

-

To a solution of ethyl 7-bromo-2,2-dimethylheptanoate, TBAI, and TosMIC in anhydrous DMSO, add sodium hydride portion-wise under an inert atmosphere.[3]

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

The crude product is diethyl 8-isocyano-2,2,14,14-tetramethyl-8-(tosyl)pentadecanedioate.[3]

-

This intermediate is used in the next step without further purification.

-

Dissolve the crude intermediate in dichloromethane and add a concentrated aqueous solution of HCl.[3]

-

Stir the mixture vigorously at room temperature for 1-2 hours to facilitate the hydrolysis of the isonitrile and removal of the tosyl group.[3]

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain diethyl 8-oxo-2,2,14,14-tetramethylpentadecanedioate.

-

Step 3: Synthesis of 8-oxo-2,2,14,14-tetramethylpentadecanedioic Acid

This step is a standard ester hydrolysis (saponification).

-

Materials:

-

Diethyl 8-oxo-2,2,14,14-tetramethylpentadecanedioate

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water

-

-

Protocol:

-

Dissolve the diethyl ester in a mixture of ethanol and water.

-

Add a solution of KOH or NaOH and heat the mixture to reflux.[3]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., hexane or ether) to remove any unreacted starting material.

-

Acidify the aqueous layer with a concentrated acid (e.g., HCl) to a pH of 1-2, which will precipitate the dicarboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid.[4]

-

Step 4: Synthesis of Bempedoic Acid (8-hydroxy-2,2,14,14-tetramethylpentadecanedioic Acid)

The final step is the reduction of the ketone to the secondary alcohol.

-

Materials:

-

8-oxo-2,2,14,14-tetramethylpentadecanedioic acid

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or another suitable solvent

-

-

Protocol:

-

Dissolve the keto-diacid in methanol and cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions.[8]

-

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of an acidic solution (e.g., dilute HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude bempedoic acid can be purified by crystallization or column chromatography to yield the final product.[7]

-

III. Data Presentation

The following table summarizes typical yields and conditions for the synthesis of bempedoic acid. Note that yields can vary based on reaction scale and purification methods.

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield | Reference |

| 1 | Alkylation | Ethyl isobutyrate, 1,5-dibromopentane, LDA | THF | -78 °C to RT | ~80% (over 2 steps including Finkelstein reaction) | [8] |

| 2 | Dimerization & Ketone Formation | TosMIC, NaH, TBAI, HCl | DMSO, CH₂Cl₂ | Room Temperature | High Yield | [3][7] |

| 3 | Saponification | KOH or NaOH | EtOH/H₂O | Reflux | ~79% | [4] |

| 4 | Reduction | NaBH₄ | Methanol | 0 °C to RT | ~60% | [4] |

IV. Visualizations

Diagram 1: Overall Synthetic Workflow for Bempedoic Acid

References

- 1. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Bempedoic acid? [synapse.patsnap.com]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. How is Bempedoic Acid Synthesised?_Chemicalbook [chemicalbook.com]

- 8. Bempedoic Acid | NROChemistry [nrochemistry.com]

Application Note: 1H and 13C NMR Analysis of Diethyl Pentadecanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl pentadecanedioate is a long-chain aliphatic diester with potential applications in various fields, including as a specialty solvent, a plasticizer, and an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its long hydrocarbon chain and terminal ester functionalities impart unique physical and chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This application note provides a detailed protocol and analysis of the ¹H and ¹³C NMR spectra of this compound. While experimental spectra for this specific compound are not widely available, this note presents predicted data based on the analysis of structurally similar long-chain diethyl dicarboxylates.

Predicted NMR Data